5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine--hydrogen bromide (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1) is a complex organic compound with a unique structure that includes a phenanthridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1) typically involves multi-step organic reactions. The process may start with the preparation of the phenanthridine core, followed by the introduction of hexyl and phenyl groups through various substitution reactions. The final step often involves the formation of the imino group and the addition of hydrogen bromide to form the salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imino group or other functional groups.
Substitution: The phenyl and hexyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1) involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Imino-6-phenyl-5-propyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1)
- Other phenanthridine derivatives with varying substituents
Uniqueness
5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1) is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
54298-42-9 |
---|---|
Molekularformel |
C25H28BrN3 |
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
5-hexyl-3-imino-6-phenylphenanthridin-8-amine;hydrobromide |
InChI |
InChI=1S/C25H27N3.BrH/c1-2-3-4-8-15-28-24-17-20(27)12-14-22(24)21-13-11-19(26)16-23(21)25(28)18-9-6-5-7-10-18;/h5-7,9-14,16-17,27H,2-4,8,15,26H2,1H3;1H |
InChI-Schlüssel |
UIBMRINDYINKPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C2=CC(=N)C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.